Tamuzimod

Description

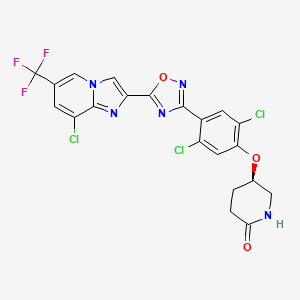

Structure

3D Structure

Properties

CAS No. |

2097854-81-2 |

|---|---|

Molecular Formula |

C21H13Cl3F3N5O3 |

Molecular Weight |

546.7 g/mol |

IUPAC Name |

(5R)-5-[2,5-dichloro-4-[5-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-1,2,4-oxadiazol-3-yl]phenoxy]piperidin-2-one |

InChI |

InChI=1S/C21H13Cl3F3N5O3/c22-12-5-16(34-10-1-2-17(33)28-6-10)13(23)4-11(12)18-30-20(35-31-18)15-8-32-7-9(21(25,26)27)3-14(24)19(32)29-15/h3-5,7-8,10H,1-2,6H2,(H,28,33)/t10-/m1/s1 |

InChI Key |

HNRWGYDMTRPLCQ-SNVBAGLBSA-N |

Isomeric SMILES |

C1CC(=O)NC[C@@H]1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl |

Canonical SMILES |

C1CC(=O)NCC1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Research on Tamuzimod for Inflammatory Bowel Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamuzimod (formerly VTX002, CX-01, and OHR/AVR118) is a selective, orally administered sphingosine-1-phosphate receptor 1 (S1P1R) modulator under development for the treatment of inflammatory bowel disease (IBD), specifically ulcerative colitis (UC). As a targeted small molecule, this compound offers a promising approach to IBD therapy by modulating the trafficking of lymphocytes, a key component of the inflammatory cascade in the gastrointestinal tract. This technical guide synthesizes the available information on the preclinical research and underlying scientific principles of this compound, with a focus on its mechanism of action and the experimental frameworks used to evaluate such compounds.

While specific preclinical data for this compound remains largely proprietary to its developer, Ventyx Biosciences, this document will provide a comprehensive overview of the established scientific context in which this compound was developed. This includes the theoretical mechanism of action, common experimental protocols for evaluating S1P1R modulators in IBD models, and the expected outcomes based on the class of the drug.

Core Mechanism of Action: S1P1 Receptor Modulation

This compound's therapeutic potential in IBD stems from its function as a selective S1P1 receptor modulator. S1P is a signaling lipid that plays a crucial role in regulating the migration of lymphocytes from secondary lymphoid organs (such as lymph nodes) into the peripheral circulation.

Signaling Pathway

The egress of lymphocytes from lymph nodes is dependent on a concentration gradient of S1P, which is high in the blood and lymph and low within the lymphoid tissue. Lymphocytes expressing the S1P1 receptor are guided by this gradient to exit the lymph nodes and enter circulation. By binding to S1P1 receptors on lymphocytes, this compound internalizes and degrades the receptor, rendering the lymphocytes unresponsive to the S1P gradient. This sequestration of lymphocytes within the lymph nodes prevents their migration to sites of inflammation, such as the colon in IBD, thereby reducing the inflammatory response.[1][2]

Preclinical Evaluation Framework

The preclinical assessment of a novel IBD therapeutic like this compound typically involves a series of in vitro and in vivo studies to establish its pharmacodynamics, pharmacokinetics, and efficacy.

Common Animal Models in IBD Research

To induce a phenotype that mimics human IBD, several well-established animal models are commonly employed. These include chemically induced models and genetic models.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for its simplicity and reproducibility in inducing acute or chronic colitis that resembles ulcerative colitis. DSS is administered in drinking water and disrupts the colonic epithelial barrier, leading to inflammation.

-

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: This model involves the intrarectal administration of the haptenating agent TNBS, which elicits a T-cell-mediated immune response, resulting in transmural inflammation that shares features with Crohn's disease.

Experimental Protocols

While specific protocols for this compound are not publicly available, a general experimental workflow for testing a similar compound in a DSS-induced colitis model would be as follows:

1. Induction of Colitis:

- Animal Strain: C57BL/6 mice are commonly used.

- Induction Agent: 2-5% (w/v) DSS is dissolved in the drinking water and provided ad libitum for 5-7 days.

- Control Group: A control group receives regular drinking water.

2. Drug Administration:

- Test Compound: this compound would be administered orally, likely daily, at various doses.

- Vehicle Control: A group of DSS-treated animals would receive the vehicle solution without the active compound.

- Timing: Treatment could be prophylactic (starting before or at the same time as DSS) or therapeutic (starting after the onset of clinical signs).

3. Assessment of Disease Activity:

- Disease Activity Index (DAI): Animals are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored to calculate a DAI.

- Colon Length: At the end of the study, colons are excised, and their length is measured. A shorter colon is indicative of more severe inflammation.

- Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

4. Biomarker Analysis:

- Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative measure of neutrophil infiltration.

- Cytokine Levels: The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue or serum can be measured using techniques like ELISA or qPCR.

"Start" [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Animal_Acclimatization" [label="Animal Acclimatization"];

"Group_Allocation" [label="Group Allocation\n(Control, DSS+Vehicle, DSS+this compound)"];

"Colitis_Induction" [label="Colitis Induction\n(e.g., DSS in drinking water)"];

"Treatment" [label="Daily Oral Administration\n(Vehicle or this compound)"];

"Monitoring" [label="Daily Monitoring\n(Weight, DAI)"];

"Endpoint" [label="Study Endpoint\n(e.g., Day 7-10)"];

"Sample_Collection" [label="Sample Collection\n(Colon, Blood)"];

"Analysis" [label="Data Analysis\n(Colon Length, Histology, MPO, Cytokines)"];

"Conclusion" [shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Animal_Acclimatization";

"Animal_Acclimatization" -> "Group_Allocation";

"Group_Allocation" -> "Colitis_Induction";

"Colitis_Induction" -> "Treatment";

"Treatment" -> "Monitoring";

"Monitoring" -> "Endpoint";

"Endpoint" -> "Sample_Collection";

"Sample_Collection" -> "Analysis";

"Analysis" -> "Conclusion";

}

Expected Quantitative Data in Preclinical Studies

Based on the mechanism of action of S1P1R modulators, the following quantitative outcomes would be anticipated in preclinical studies of this compound for IBD. The tables below are illustrative of how such data would be presented.

Table 1: Effect of this compound on Disease Activity Index (DAI) in a Mouse Model of Colitis

| Treatment Group | Dose (mg/kg) | Mean DAI (Day 7) | % Reduction vs. Vehicle |

| Healthy Control | - | 0.0 ± 0.0 | - |

| DSS + Vehicle | - | 3.5 ± 0.4 | 0% |

| DSS + this compound | 1 | 2.1 ± 0.3 | 40% |

| DSS + this compound | 3 | 1.5 ± 0.2 | 57% |

| DSS + this compound | 10 | 0.8 ± 0.1 | 77% |

| Data are hypothetical and for illustrative purposes only. |

Table 2: Histological Score and Colon Length

| Treatment Group | Dose (mg/kg) | Mean Histological Score | Mean Colon Length (cm) |

| Healthy Control | - | 0.1 ± 0.1 | 9.5 ± 0.5 |

| DSS + Vehicle | - | 8.2 ± 1.1 | 6.2 ± 0.4 |

| DSS + this compound | 1 | 5.5 ± 0.9 | 7.1 ± 0.3 |

| DSS + this compound | 3 | 3.8 ± 0.7 | 7.9 ± 0.4 |

| DSS + this compound | 10 | 2.1 ± 0.5 | 8.8 ± 0.6 |

| Data are hypothetical and for illustrative purposes only. |

Table 3: Effect of this compound on Inflammatory Markers in Colon Tissue

| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | TNF-α mRNA (fold change) |

| Healthy Control | - | 5 ± 1.2 | 1.0 ± 0.2 |

| DSS + Vehicle | - | 55 ± 8.5 | 15.2 ± 2.1 |

| DSS + this compound | 1 | 32 ± 5.1 | 8.5 ± 1.5 |

| DSS + this compound | 3 | 21 ± 4.2 | 4.3 ± 0.9 |

| DSS + this compound | 10 | 10 ± 2.5 | 2.1 ± 0.5 |

| Data are hypothetical and for illustrative purposes only. |

Conclusion

This compound represents a targeted oral therapy for inflammatory bowel disease with a well-defined mechanism of action centered on the modulation of the S1P1 receptor and the subsequent sequestration of lymphocytes. While specific, publicly available preclinical data on this compound is limited, the established scientific framework for evaluating S1P1R modulators in IBD provides a strong basis for its clinical development. The expected outcomes from preclinical studies, including dose-dependent reductions in disease activity, colonic inflammation, and pro-inflammatory markers, would have been crucial for advancing this compound into the clinical phases of its development. Further disclosure of the preclinical data package by the developers would provide deeper insights for the scientific community.

References

- 1. Ventyx Biosciences Announces Pipeline Updates and Highlights Strategic Priorities at Investor R&D Day – Ventyx Biosciences, Inc. [ir.ventyxbio.com]

- 2. Ventyx Biosciences Announces First Patient Dosed in Phase 2 Clinical Trial of VTX002 for the Treatment of Moderate-to-Severe Ulcerative Colitis [drug-dev.com]

Tamuzimod's Impact on Lymphocyte Trafficking and Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tamuzimod (formerly ONO-4641) is a potent and selective oral agonist of the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5). Its primary mechanism of action involves the modulation of lymphocyte trafficking, leading to a reversible, dose-dependent reduction of circulating lymphocytes. By functionally antagonizing the S1P1 receptor on lymphocytes, this compound prevents their egress from secondary lymphoid organs, thereby limiting their infiltration into sites of inflammation. This targeted immunomodulatory effect, coupled with potential direct actions within the central nervous system via S1P5, positions this compound as a promising therapeutic agent for autoimmune diseases, particularly relapsing-remitting multiple sclerosis (RRMS) and ulcerative colitis. This technical guide provides an in-depth overview of the preclinical and clinical data supporting this compound's mechanism of action, its effects on lymphocyte populations, and the experimental methodologies used in its evaluation.

Mechanism of Action: S1P Receptor Modulation

This compound is a selective agonist for S1P1 and S1P5.[1][2] Its therapeutic effects are primarily attributed to its action on S1P1, which is crucial for the egress of lymphocytes from secondary lymphoid tissues.[1] Upon binding to S1P1 on lymphocytes, this compound induces the internalization and downregulation of the receptor.[1] This renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymph nodes, effectively trapping them within these tissues.[1] This sequestration of lymphocytes, particularly autoreactive T and B cells, reduces their circulation in the peripheral blood and subsequent infiltration into inflamed tissues, such as the central nervous system in multiple sclerosis.

This compound also demonstrates high affinity for the S1P5 receptor, which is predominantly expressed on oligodendrocytes and natural killer (NK) cells. While the full implications of S1P5 agonism are still under investigation, it is hypothesized to contribute to the therapeutic profile of this compound through direct effects within the central nervous system, potentially promoting myelin integrity and neuroprotection.

Signaling Pathway

As a G protein-coupled receptor (GPCR) agonist, this compound's binding to S1P1 initiates a cascade of intracellular signaling events. S1P1 primarily couples to the Gi/o family of G proteins. Activation of Gi/o by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences cell migration and survival pathways. The binding of this compound to S1P1 also triggers the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, a key step in its functional antagonism.

References

- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

VTX002: A Technical Deep Dive into the Discovery and Development of a Novel S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTX002, also known as tamuzimod, is a novel, orally bioavailable, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Ventyx Biosciences for the treatment of moderately to severely active ulcerative colitis (UC).[1][2] By selectively targeting the S1P1 receptor, VTX002 prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating inflammatory cells that contribute to the pathogenesis of UC.[1] This technical guide provides a comprehensive overview of the discovery and development of VTX002, with a focus on its mechanism of action, preclinical characterization, and clinical evaluation. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of this promising therapeutic agent.

Introduction: The Role of S1P1 Receptor Modulation in Ulcerative Colitis

Ulcerative colitis is a chronic inflammatory bowel disease characterized by inflammation and ulceration of the colon.[3] A key element in its pathophysiology is the trafficking of lymphocytes from lymphoid tissues into the intestinal mucosa, where they mediate an inflammatory response. Sphingosine-1-phosphate (S1P) and its receptors play a crucial role in regulating this lymphocyte trafficking.

The S1P receptor family consists of five G protein-coupled receptors (S1P1-5) that mediate a diverse range of cellular processes. The S1P1 receptor is primarily responsible for the egress of lymphocytes from secondary lymphoid organs. Modulation of the S1P1 receptor with an agonist leads to its internalization and degradation, effectively trapping lymphocytes in the lymph nodes and preventing their recirculation to sites of inflammation. This mechanism forms the therapeutic basis for S1P1 receptor modulators in the treatment of autoimmune diseases like UC.

VTX002 was designed as a selective S1P1 receptor modulator to provide a therapeutic benefit in UC while minimizing potential off-target effects associated with non-selective S1P receptor modulation.

Mechanism of Action of VTX002

VTX002 is a potent and selective agonist of the S1P1 receptor. Its therapeutic effect is achieved through the functional antagonism of the S1P1 receptor on lymphocytes.

S1P1 Receptor Signaling Pathway

The binding of an S1P1 receptor agonist, such as VTX002, initiates a cascade of intracellular signaling events. This process is depicted in the following signaling pathway diagram.

Upon binding of VTX002 to the S1P1 receptor on the surface of a lymphocyte, the receptor couples with an intracellular Gi protein. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Subsequently, the S1P1 receptor is internalized and targeted for degradation, rendering the lymphocyte unresponsive to the natural S1P gradient that would normally guide its exit from the lymph node. This results in the sequestration of lymphocytes within the lymph nodes, reducing their circulation to the gut and thereby mitigating the inflammatory process in ulcerative colitis.

Preclinical Development

While specific preclinical data on the binding affinity (Ki) and functional potency (EC50) of VTX002 are not publicly available, the development of a selective S1P1 modulator typically involves a rigorous screening process to identify compounds with high affinity and selectivity for the target receptor.

Experimental Protocols for Preclinical Assessment

The following are representative protocols for key in vitro assays used in the characterization of S1P1 receptor modulators.

This assay is used to determine the binding affinity of a test compound for the S1P1 receptor.

-

Objective: To determine the inhibitory constant (Ki) of VTX002 for the S1P1 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.5.

-

Competition Binding: A fixed concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (VTX002).

-

Incubation: The reaction is incubated at room temperature for 60 minutes to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

This assay measures the functional potency of a compound as an agonist at the S1P1 receptor.

-

Objective: To determine the half-maximal effective concentration (EC50) of VTX002 for S1P1 receptor activation.

-

Methodology:

-

Cell Culture: CHO-K1 cells stably co-expressing the human S1P1 receptor and a GloSensor cAMP plasmid are used.

-

Cell Stimulation: Cells are stimulated with forskolin to induce cAMP production.

-

Compound Addition: Varying concentrations of the test compound (VTX002) are added to the cells.

-

Detection: The level of cAMP is measured using a luminescence-based assay. Agonist activity at the Gi-coupled S1P1 receptor results in an inhibition of forskolin-induced cAMP production.

-

Data Analysis: The EC50 value is calculated from the dose-response curve of cAMP inhibition.

-

Animal models are used to confirm the in vivo efficacy of S1P1 receptor modulators in reducing peripheral lymphocyte counts.

-

Objective: To evaluate the effect of VTX002 on circulating lymphocyte numbers in a preclinical model.

-

Methodology:

-

Animal Model: Rodent models (e.g., mice or rats) are commonly used.

-

Compound Administration: VTX002 is administered orally at various doses.

-

Blood Sampling: Blood samples are collected at different time points post-administration.

-

Lymphocyte Counting: Absolute lymphocyte counts are determined using an automated hematology analyzer or flow cytometry.

-

Data Analysis: The percentage reduction in peripheral lymphocyte count compared to vehicle-treated controls is calculated to assess the in vivo pharmacodynamic activity of the compound.

-

Clinical Development of VTX002 in Ulcerative Colitis

VTX002 has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with moderately to severely active ulcerative colitis.

Phase 1 Clinical Trial

In a Phase 1 multiple ascending dose trial in healthy volunteers, VTX002 was well-tolerated at all tested doses with no serious adverse events reported. A dose-dependent reduction in absolute lymphocyte count of up to 65% was observed, confirming its pharmacodynamic activity.

Phase 2 Clinical Trial (NCT05156125)

A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of VTX002 in patients with moderately to severely active UC.

-

Participants: Adults with moderately to severely active UC (modified Mayo score [MMS] of 4-9) who had an inadequate response, loss of response, or intolerance to conventional or advanced therapies.

-

Randomization: Patients were randomized in a 1:1:1 ratio to receive one of two oral doses of VTX002 (30 mg or 60 mg once daily) or placebo for 13 weeks.

-

Primary Endpoint: The proportion of patients achieving clinical remission at week 13, defined by the modified Mayo score (stool frequency subscore ≤1, rectal bleeding subscore = 0, and endoscopic subscore ≤1).

-

Secondary Endpoints: Included endoscopic improvement, histologic remission, and symptomatic remission.

The workflow of the Phase 2 clinical trial is illustrated below.

VTX002 demonstrated a statistically significant improvement in clinical remission rates compared to placebo.

| Endpoint | Placebo | VTX002 30 mg | VTX002 60 mg |

| Clinical Remission at Week 13 | 11.4% | 23.9% (p=0.041) | 27.9% (p=0.018) |

| Endoscopic Improvement at Week 13 | 15.7% | 32.4% | 36.8% |

| Symptomatic Remission at Week 13 | 25.7% | 40.8% | 42.6% |

| Histologic Remission at Week 13 | 7.1% | 28.2% | 19.1% |

| Data sourced from a presentation at the 19th Congress of ECCO. |

A clear dose-response relationship was observed across key endpoints, with the 60 mg dose generally showing greater efficacy.

VTX002 induced a dose-dependent reduction in absolute lymphocyte count, consistent with its mechanism of action.

| Timepoint | VTX002 30 mg | VTX002 60 mg |

| Mean Reduction in Absolute Lymphocyte Count | Greater reduction than placebo | Greater reduction than 30mg dose |

| A dose-dependent reduction was observed. |

VTX002 was generally well-tolerated in the Phase 2 trial. The rates of adverse events were comparable between the VTX002 and placebo groups. Notably, there were no cases of bradycardia, atrioventricular block, serious infections, or macular edema reported.

Conclusion

VTX002 is a promising, orally administered, selective S1P1 receptor modulator that has demonstrated significant efficacy and a favorable safety profile in the treatment of moderately to severely active ulcerative colitis. Its mechanism of action, centered on the sequestration of lymphocytes in lymph nodes, offers a targeted approach to reducing the inflammatory burden in UC. The data from the Phase 2 clinical trial support the continued development of VTX002 as a potential new therapeutic option for patients with this chronic and debilitating disease. Further investigation in Phase 3 trials is warranted to confirm these findings and fully establish the clinical utility of VTX002.

References

- 1. Ventyx Biosciences Announces First Patient Dosed in a Phase 2 Clinical Trial of VTX002 for the Treatment of Moderate-to-Severe Ulcerative Colitis – Ventyx Biosciences, Inc. [ir.ventyxbio.com]

- 2. Novel agent VTX002 holds promise in ulcerative colitis - Medical Conferences [conferences.medicom-publishers.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

Tamuzimod (VTX002): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamuzimod (VTX002) is an orally bioavailable, selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator under investigation for the treatment of moderate-to-severely active ulcerative colitis (UC). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed methodologies for key clinical trial assessments are presented, and its associated signaling pathway and clinical trial workflow are visually represented.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (5R)-5-[2,5-dichloro-4-[5-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-1,2,4-oxadiazol-3-yl]phenoxy]piperidin-2-one | PubChem |

| SMILES | C1CC(=O)NC[C@@H]1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl | PubChem |

| Molecular Formula | C₂₁H₁₃Cl₃F₃N₅O₃ | PubChem |

| Molecular Weight | 546.7 g/mol | PubChem |

| XLogP3 | 5.5 | PubChem |

| CAS Number | 2097854-81-2 | PubChem |

| Synonyms | VTX002, OPL-002 | PubChem |

Table 1: Chemical and Physicochemical Properties of this compound (VTX002).

Mechanism of Action: S1P1 Receptor Modulation

This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator.[1] S1P is a signaling lipid that regulates lymphocyte trafficking from lymph nodes to the peripheral blood.[2] The S1P concentration is high in the blood and lymph, creating a gradient that promotes the egress of lymphocytes from lymphoid tissues where S1P levels are low.[2]

By binding to S1P1 receptors on lymphocytes, this compound induces their internalization and degradation, thereby preventing lymphocytes from sensing the S1P gradient.[3] This leads to the sequestration of lymphocytes within the lymph nodes, reducing the number of circulating lymphocytes that can infiltrate the colonic mucosa and contribute to inflammation in ulcerative colitis.[3]

Signaling Pathway

The binding of S1P or an S1P1R modulator like this compound to the G protein-coupled S1P1 receptor initiates a cascade of intracellular signaling events. This primarily occurs through the Gαi subunit, leading to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K)-Akt and Ras-extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival and proliferation.

References

Investigating the Role of S1PR1 in Gut Inflammation: A Technical Guide to Tamuzimod's Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory bowel disease (IBD) is a chronic inflammatory condition of the gastrointestinal tract, necessitating the development of novel therapeutic strategies.[1] The sphingosine-1-phosphate (S1P) signaling axis has emerged as a critical regulator of immune responses, with the S1P receptor 1 (S1PR1) playing a pivotal role in lymphocyte trafficking.[2][3] This technical guide provides an in-depth examination of the role of S1PR1 in the pathogenesis of gut inflammation. It further details the mechanism of action of Tamuzimod (VTX002), a selective S1PR1 modulator, and summarizes the quantitative preclinical and clinical data supporting its development. Detailed experimental protocols for key assays and visualizations of core pathways are provided to facilitate further research in this promising therapeutic area.

The Role of Sphingosine-1-Phosphate Receptor 1 (S1PR1) in Gut Inflammation

Sphingosine-1-phosphate (S1P) is a bioactive lipid that regulates numerous biological processes, including immune cell trafficking, cell proliferation, and vascular barrier integrity, by binding to five specific G-protein-coupled receptors (S1PR1-5).[4][5] S1PR1 is highly expressed on lymphocytes and is fundamental to their egress from secondary lymphoid organs into the bloodstream and peripheral tissues.

In the context of gut inflammation, the S1P/S1PR1 axis is significantly dysregulated. Elevated levels of S1P are found in the inflamed intestinal mucosa of IBD patients. This S1P gradient chemoattracts lymphocytes, promoting their migration into the gut tissue and exacerbating the inflammatory cascade. The binding of S1P to S1PR1 on lymphocytes is the key signal that permits their exit from lymph nodes.

Beyond lymphocyte trafficking, S1PR1 signaling is implicated in:

-

Pro-inflammatory Pathways : S1PR1 activation can trigger pro-inflammatory responses, including the activation of transcription factors like STAT3 and NF-κB, which in turn promote the production of inflammatory cytokines such as IL-6 and TNF-α.

-

Vascular Integrity : S1PR1 is expressed on endothelial cells and contributes to maintaining vascular barrier function. However, its role in the inflamed gut vasculature is complex, with studies suggesting that S1PR1-deficient mice can exhibit increased colonic vascular permeability.

-

Immune Cell Recruitment : S1PR1 signaling is also involved in the recruitment and activity of other immune cells, including macrophages and dendritic cells, further contributing to the inflammatory environment.

S1PR1 Signaling Pathway in Inflammation

The binding of extracellular S1P to S1PR1 on a lymphocyte surface activates intracellular signaling cascades. S1PR1 couples with the Gi/o alpha subunit of heterotrimeric G proteins, leading to the activation of downstream pathways that ultimately control cell migration and survival. A key pathway involves the activation of STAT3, which can create a positive feedback loop by increasing the expression of S1PR1 itself.

This compound: A Selective S1PR1 Modulator

This compound (formerly VTX002) is an orally administered, selective S1P1 receptor modulator. Unlike non-selective S1P modulators, this compound's high selectivity for S1PR1 is designed to maximize efficacy on lymphocyte trafficking while minimizing off-target effects associated with other S1P receptors (S1PR2-5).

The mechanism of action involves this compound acting as a functional antagonist. Upon binding to S1PR1, it induces the internalization and subsequent degradation of the receptor. This renders lymphocytes in the lymph nodes unresponsive to the S1P gradient, effectively sequestering them and preventing their egress into circulation and subsequent infiltration into inflamed gut tissue. This targeted reduction in circulating lymphocytes at sites of inflammation forms the basis of its therapeutic effect in IBD.

Clinical and Preclinical Evidence

Preclinical Data

Studies in various mouse models of colitis have demonstrated the efficacy of S1PR modulators. For instance, in the CD4+CD45RBhigh T-cell adoptive transfer model, an S1PR1 modulator proved effective and comparable to an anti-TNF-α antibody by significantly inhibiting the infiltration of Th1 and Th17 cells into the colon. These preclinical findings established the therapeutic potential of S1PR1 modulation in IBD, paving the way for clinical development.

Clinical Data: Phase 2 Trial in Ulcerative Colitis

This compound has been evaluated in a multicenter, double-blind, randomized, placebo-controlled Phase 2 trial in patients with moderately to severely active ulcerative colitis (UC). The trial assessed two daily oral doses, 30 mg and 60 mg, against a placebo over 13 weeks for induction and up to 52 weeks for maintenance therapy.

Table 1: Efficacy Outcomes of this compound Phase 2 Trial in Ulcerative Colitis

| Outcome | Placebo | This compound 30 mg | This compound 60 mg |

| Induction at Week 13 | |||

| Clinical Remission¹ | 11% | 24% (p=0.041) | 28% (p=0.018) |

| Maintenance at Week 52 | |||

| Clinical Remission² | 18.2% | 50.0% (p=0.0078) | 50.0% (p=0.021) |

| Endoscopic Remission² | 18.2% | 43.8% (p=0.032) | 46.4% (p=0.076) |

| Histologic Remission² | 9.1% | 37.5% (p=0.019) | 25.0% (p=0.18) |

¹ Data from the 13-week induction phase. ² Data from the 52-week long-term extension phase, based on non-responder imputation.

The trial demonstrated that this compound was effective and well-tolerated. Importantly, it did not produce the adverse events of bradycardia or atrioventricular block sometimes associated with less selective S1P modulators. The most common adverse events were upper respiratory tract infection, anemia, and headache. These results support the continued development of this compound for the treatment of UC.

Key Experimental Protocols

Successful investigation of S1PR1 modulators in gut inflammation relies on robust and reproducible experimental models and assays.

Protocol: DSS-Induced Colitis Mouse Model

This model is widely used to induce acute colitis that mimics aspects of ulcerative colitis.

-

Animal Selection : Use 8-12 week old C57BL/6 mice. Allow for acclimatization for at least one week.

-

Induction : Administer 3.5-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water ad libitum for 5-7 consecutive days. The concentration may need optimization based on the DSS batch and mouse strain.

-

Treatment Administration : On Day 1 of DSS administration, begin daily oral gavage of this compound (at desired doses, e.g., 1-10 mg/kg) or vehicle control.

-

Clinical Monitoring : Record body weight, stool consistency, and presence of blood in stool daily to calculate the Disease Activity Index (DAI).

-

Termination : Euthanize mice at the study endpoint (e.g., Day 7-10).

-

Sample Collection : Harvest the entire colon, measure its length, and collect tissue for downstream analysis.

Protocol: Histopathological Evaluation of Colon Tissue

Histomorphological evaluation is a powerful tool for quantitatively assessing intestinal inflammation.

-

Tissue Preparation : Fix a distal segment of the colon in 4% paraformaldehyde, embed in paraffin, and cut 5 µm sections. Alternatively, create a "Swiss roll" of the entire colon to evaluate the full length.

-

Staining : Perform standard Hematoxylin and Eosin (H&E) staining.

-

Scoring : Evaluate slides under a light microscope. Score sections based on a validated system that assesses three main categories:

-

Inflammatory Cell Infiltrate (Score 0-4) : Assess the severity and extent of inflammatory cells in the mucosa and submucosa.

-

Epithelial Changes (Score 0-4) : Evaluate goblet cell depletion, crypt abscesses, and ulceration.

-

Mucosal Architecture (Score 0-3) : Assess crypt distortion and loss of overall structure.

-

-

Data Analysis : Sum the scores for each category to obtain a total histological inflammation score.

Protocol: Isolation and Analysis of Lamina Propria Lymphocytes

This protocol allows for the characterization of immune cell populations that have infiltrated the gut tissue.

-

Tissue Preparation : Excise the colon, remove fecal contents by flushing with PBS, and cut into small pieces.

-

Epithelial Cell Removal : Incubate tissue pieces in a dissociation buffer (e.g., HBSS with EDTA and DTT) with shaking at 37°C to remove intraepithelial lymphocytes and epithelial cells.

-

Lamina Propria Digestion : Mince the remaining tissue and digest with an enzyme cocktail (e.g., Collagenase D, Dispase II, and DNase I) in RPMI-1640 medium with shaking at 37°C.

-

Lymphocyte Isolation : Pass the digested cell suspension through a 70 µm cell strainer. Isolate lymphocytes from the single-cell suspension using a density gradient (e.g., Percoll).

-

Antibody Staining : Prepare antibody panels for flow cytometry. Stain the isolated cells for surface markers (e.g., CD45, CD3, CD4, CD8) and, following fixation and permeabilization, for intracellular cytokines (e.g., IFN-γ for Th1, IL-17A for Th17).

-

Flow Cytometry : Acquire data on a flow cytometer. Analyze the data to quantify the percentage and absolute number of different lymphocyte subsets (e.g., CD4+IFN-γ+ Th1 cells).

Protocol: Immunohistochemistry (IHC) for S1PR1 in Colon Tissue

IHC is used to visualize the expression and localization of S1PR1 within the colon tissue architecture.

-

Slide Preparation : Use paraffin-embedded colon sections as prepared for histopathology.

-

Antigen Retrieval : Deparaffinize and rehydrate the slides. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Blocking : Block endogenous peroxidase activity with 3% H2O2 and non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation : Incubate slides with a validated primary antibody against S1PR1 overnight at 4°C.

-

Secondary Antibody and Detection : Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Develop the signal with a chromogen like DAB, which produces a brown precipitate.

-

Counterstaining and Mounting : Counterstain with hematoxylin to visualize cell nuclei. Dehydrate the slides and mount with a coverslip.

-

Analysis : Examine slides under a microscope. S1PR1 expression can be quantified based on staining intensity and the percentage of positive cells, often in immune cell infiltrates or epithelial cells.

Conclusion and Future Directions

The S1P/S1PR1 signaling axis is a validated and critical pathway in the pathogenesis of gut inflammation, primarily through its control of lymphocyte trafficking. This compound, as a selective S1PR1 modulator, represents a targeted oral therapy that has demonstrated significant efficacy and a favorable safety profile in clinical trials for ulcerative colitis. Its mechanism of sequestering lymphocytes within lymph nodes effectively reduces the inflammatory burden in the colon. The robust data from its Phase 2 development program positions this compound as a promising new therapeutic option for patients with IBD. Future research may explore its efficacy in Crohn's disease and its potential as a backbone for combination therapies with agents having complementary mechanisms of action.

References

- 1. Inflammatory Bowel Disease: A Review of Pre-Clinical Murine Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S1pping fire: Sphingosine-1-phosphate signaling as an emerging target in inflammatory bowel disease and colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the biological role of sphingosine-1-phosphate receptor modulators in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of sphingosine-1-phosphate in the gut mucosal microenvironment and inflammatory bowel diseases [frontiersin.org]

Tamuzimod: A Technical Whitepaper on a Selective S1P1 Receptor Modulator and Its Potential Therapeutic Applications Beyond Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamuzimod (VTX002) is a selective, orally administered sphingosine-1-phosphate receptor 1 (S1P1R) modulator currently in clinical development for the treatment of moderately to severely active ulcerative colitis.[1][2] Its mechanism of action, which involves the sequestration of lymphocytes in lymph nodes, thereby reducing their infiltration into inflamed tissues, suggests a broad therapeutic potential for a range of autoimmune and inflammatory diseases, as well as certain cancers.[2][3] This technical guide explores the preclinical rationale and potential clinical applications of this compound in rheumatoid arthritis, glioblastoma, hematologic malignancies, and systemic lupus erythematosus. This document provides an in-depth overview of the underlying S1P1R signaling pathway, quantitative data from relevant preclinical studies of S1P1R modulators, and detailed experimental protocols for the evaluation of this compound in these potential new indications.

Introduction: The Emergence of S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in regulating lymphocyte trafficking.[3] A concentration gradient of S1P exists between the blood and lymphatic systems, guiding the egress of lymphocytes from secondary lymphoid organs. S1P exerts its effects through a family of five G protein-coupled receptors (S1PR1-5). S1P1R is predominantly expressed on lymphocytes and is essential for their exit from lymph nodes.

S1P1R modulators, such as this compound, act as functional antagonists. Upon binding to S1P1R on lymphocytes, they induce receptor internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, leading to their retention within the lymph nodes and a subsequent reduction of circulating lymphocytes. This targeted immunomodulation, without causing broad immunosuppression, forms the basis of the therapeutic efficacy of S1P1R modulators in various immune-mediated diseases.

The S1P1 Receptor Signaling Pathway

The binding of S1P to S1P1R initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of downstream effectors such as Rac1, PI3K, and Akt, which are crucial for cell migration and survival.

Potential Therapeutic Application in Rheumatoid Arthritis

Rationale: Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, driven by the infiltration of pathogenic lymphocytes. By sequestering these lymphocytes in the lymph nodes, a selective S1P1R modulator like this compound could potentially reduce joint inflammation and damage.

Preclinical Evidence (with IMMH001, a selective S1P1/4/5 modulator):

| Parameter | Control (CIA Rats) | IMMH001 (1 mg/kg) | Methotrexate (Positive Control) | Reference |

| Arthritis Index (0-16) | 10.5 ± 1.5 | 4.5 ± 1.0 | 5.0 ± 1.2 | |

| Paw Swelling (mm) | 2.5 ± 0.3 | 1.2 ± 0.2 | 1.4 ± 0.3 | |

| IL-1β in Joint Tissue (pg/mg) | 150 ± 20 | 75 ± 15 | 80 ± 18 | |

| TNF-α in Joint Tissue (pg/mg) | 250 ± 30 | 120 ± 25 | 130 ± 28 | |

| *p < 0.05 vs. Control |

Potential Therapeutic Application in Glioblastoma

Rationale: Glioblastoma (GBM) is an aggressive brain tumor with a poor prognosis. The S1P/S1P1R axis has been implicated in GBM cell proliferation, migration, and resistance to therapy. Furthermore, S1P1R modulation may alter the tumor microenvironment, potentially enhancing the efficacy of standard-of-care treatments like temozolomide.

Preclinical Evidence (with Fingolimod, a non-selective S1P receptor modulator):

| Cell Line | Treatment | Cell Viability (% of Control) | Tumor Volume in vivo (mm³) | Reference |

| U87MG (2D culture) | Fingolimod (1 µM) | ~75% | N/A | |

| U118MG (2D culture) | Fingolimod (1 µM) | ~70% | N/A | |

| C6 Rat Glioma (in vivo) | Control | 120 ± 15 | N/A | |

| C6 Rat Glioma (in vivo) | Fingolimod (1 mg/kg) | N/A | 50 ± 10 | |

| p < 0.05 vs. Control |

Potential Therapeutic Application in Hematologic Malignancies

Rationale: The S1P/S1P1R signaling pathway is involved in the growth, survival, and migration of various leukemia and lymphoma cells. Inhibition of this pathway has been shown to induce apoptosis and suppress the proliferation of malignant hematopoietic cells.

Preclinical Evidence (S1P1R modulation in Acute Myeloid Leukemia - AML):

| Cell Line | Treatment | Apoptosis (% of cells) | Proliferation (% of control) | Reference |

| Human AML cells | S1PR1 knockdown | Increased | Decreased | |

| Human AML cells | S1PR1 overexpression | Decreased | Increased | |

| *Statistical significance reported but specific p-values not provided in the abstract. |

Potential Therapeutic Application in Systemic Lupus Erythematosus

Rationale: Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and the involvement of multiple organ systems. Aberrant lymphocyte activity is a key driver of SLE pathogenesis. S1P1R modulation offers a promising therapeutic strategy by reducing the circulation of autoreactive lymphocytes.

Preclinical Evidence (with Cenerimod, a selective S1P1R modulator, in MRL/lpr lupus mouse model):

| Parameter | Control (MRL/lpr mice) | Cenerimod (10 mg/kg) | Reference |

| Survival Rate (%) | ~50% at 20 weeks | ~90% at 20 weeks | |

| Proteinuria (mg/dL) | 300 ± 50 | 50 ± 20 | |

| Blood Lymphocyte Count (x10^6/mL) | 8.5 ± 1.2 | 2.5 ± 0.5 | |

| Anti-dsDNA antibody levels (U/mL) | 1200 ± 200 | 400 ± 100 | |

| *p < 0.05 vs. Control |

Detailed Experimental Protocols

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

This model is widely used to evaluate the efficacy of anti-arthritic compounds.

-

Animal Model: Male Lewis rats, 8-12 weeks old.

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA).

-

On day 0, administer a single subcutaneous injection of 0.1 mL of the emulsion at the base of the tail.

-

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) can be given on day 7 to enhance disease severity.

-

-

Drug Administration:

-

Initiate dosing with this compound (e.g., 1-10 mg/kg, oral gavage, daily) either prophylactically (from day 0) or therapeutically (after the onset of clinical signs, typically around day 10-12).

-

-

Endpoint Analysis:

-

Clinical Scoring: Assess arthritis severity daily using a scoring system (e.g., 0-4 for each paw, maximum score of 16).

-

Paw Swelling: Measure paw volume or thickness using a plethysmometer or digital calipers.

-

Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in joint homogenates or serum using ELISA.

-

In Vitro Assay: Boyden Chamber Cell Migration Assay

This assay quantifies the chemotactic response of cells to a chemoattractant.

-

Materials:

-

Boyden chamber apparatus with microporous membranes (e.g., 8 µm pore size for cancer cells).

-

Chemoattractant (e.g., S1P).

-

Cancer cell line of interest (e.g., U87MG glioblastoma cells).

-

-

Protocol:

-

Coat the upper surface of the membrane with an extracellular matrix protein (e.g., fibronectin or Matrigel) for invasion assays.

-

Place the chemoattractant (S1P) in the lower chamber.

-

Seed the cancer cells in the upper chamber in serum-free media.

-

Incubate for a specified period (e.g., 4-24 hours) to allow for cell migration.

-

After incubation, remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Quantify the migrated cells by counting under a microscope or by eluting the stain and measuring absorbance.

-

In Vivo Model: Orthotopic Glioblastoma Mouse Model

This model mimics the growth of human glioblastoma in the brain.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Cell Implantation:

-

Culture human glioblastoma cells (e.g., U87MG) engineered to express luciferase for in vivo imaging.

-

Under anesthesia, inject a suspension of glioblastoma cells directly into the brain using a stereotactic frame.

-

-

Drug Administration:

-

Begin treatment with this compound (e.g., 1-10 mg/kg, oral gavage, daily) a few days after cell implantation.

-

-

Endpoint Analysis:

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI) at regular intervals.

-

Survival Analysis: Monitor animal survival over time.

-

Histopathology: At the end of the study, collect brains for histological analysis of tumor size and characteristics.

-

Experimental Workflow and Visualization

The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of this compound in a new cancer indication.

Conclusion

The selective S1P1 receptor modulator this compound holds significant promise for therapeutic applications beyond its current development in ulcerative colitis. Its targeted mechanism of action, which reversibly sequesters lymphocytes in lymph nodes, provides a strong rationale for its investigation in a variety of autoimmune and inflammatory disorders, including rheumatoid arthritis and systemic lupus erythematosus. Furthermore, emerging preclinical evidence suggests that targeting the S1P/S1P1R signaling axis may offer a novel therapeutic strategy for cancers such as glioblastoma and hematologic malignancies. The data and protocols presented in this whitepaper provide a foundation for further preclinical and clinical investigation into the full therapeutic potential of this compound. Rigorous evaluation in the described models will be crucial to translate these promising findings into novel treatments for patients with these challenging diseases.

References

A Technical Guide to In-Silico Modeling of Tamuzimod's Interaction with S1P Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of Tamuzimod's binding to its therapeutic targets, the sphingosine-1-phosphate (S1P) receptors. This compound (also known as KRP-203 and VTX002) is a selective S1P receptor 1 (S1P1) modulator under investigation for inflammatory bowel diseases like ulcerative colitis.[1][2][3][4][5] Its mechanism of action relies on inducing S1P1 internalization, which sequesters lymphocytes in lymph nodes and prevents their migration to inflamed tissues. Computational modeling is crucial for understanding the atomic-level interactions that govern this compound's binding affinity and selectivity, thereby guiding the development of next-generation immunomodulators. This document outlines the key quantitative data, experimental protocols for computational modeling, and the underlying signaling pathways.

Introduction: this compound and S1P Receptors

Sphingosine-1-phosphate is a critical signaling lipid that orchestrates numerous cellular processes, including immune cell trafficking, by binding to five distinct G protein-coupled receptors (GPCRs), namely S1P1 through S1P5. The S1P1 receptor is paramount in immunology, as it governs the egress of lymphocytes from lymphoid organs. Modulating this receptor has become a validated therapeutic strategy for autoimmune diseases.

This compound is a second-generation S1P receptor modulator that acts as a prodrug; it is phosphorylated in vivo to its active form, which then serves as a potent S1P1 agonist. This agonism, however, leads to the internalization and degradation of the S1P1 receptor, effectively making this compound a functional antagonist. This process blocks the S1P gradient-driven pathway for lymphocyte egress, reducing the number of circulating lymphocytes available to cause inflammation. In-silico techniques such as homology modeling, molecular docking, and molecular dynamics are indispensable for elucidating the structural basis of its high affinity and selectivity for S1P1.

Quantitative Data: Pharmacological Profile of this compound

Understanding the binding affinity and functional potency of this compound across the S1P receptor family is fundamental for computational modeling. The following table summarizes the pharmacological data for the active phosphate metabolite of this compound.

| Receptor Subtype | Binding Affinity (Kd, nM) | Functional Activity (EC50, nM) | Assay Type |

| S1P1 | 0.16 | 0.03 | GTPγ[35S] binding |

| S1P2 | >1000 | >1000 | GTPγ[35S] binding |

| S1P3 | 1200 | 120 | GTPγ[35S] binding |

| S1P4 | 0.54 | 0.14 | GTPγ[35S] binding |

| S1P5 | 0.33 | 0.15 | GTPγ[35S] binding |

Table 1: Binding and Functional Selectivity of this compound (KRP-203) Phosphate. This data highlights the high selectivity of this compound for the S1P1 receptor subtype. Kd (dissociation constant) is a measure of binding affinity, while EC50 (half-maximal effective concentration) measures functional potency.

In-Silico Modeling: Experimental Protocols

The computational analysis of the this compound-S1P1 complex involves a multi-step workflow. Given the limited availability of experimental structures for all GPCRs, homology modeling is often the first step, followed by docking to predict the binding pose and molecular dynamics to simulate the complex's behavior over time.

Caption: Workflow for in-silico modeling of this compound binding.

Protocol for Homology Modeling of S1P1

Since experimental structures of GPCRs can be limited, homology modeling is a widely used technique to generate a 3D model of a target protein based on the known structure of a related homologous protein (the "template").

-

Template Selection: The amino acid sequence of human S1P1 is used as a query for a BLAST search against the Protein Data Bank (PDB). High-resolution crystal structures of closely related GPCRs, preferably in an agonist-bound state, are selected as templates. The crystal structure of S1P1 bound to an antagonist (PDB ID: 3V2Y) is a common starting point.

-

Sequence Alignment: The target S1P1 sequence is aligned with the template sequence(s). This step is critical, particularly in the transmembrane helical regions, which are generally more conserved than the loop regions.

-

Model Building: Using the alignment and the template structure, 3D models are generated using software like MODELLER or Rosetta. This process involves copying the coordinates of the aligned residues and building the non-aligned regions (loops).

-

Model Refinement and Validation: The generated models are energy-minimized to remove steric clashes. They are then validated using tools like PROCHECK to assess stereochemical quality (via Ramachandran plots) and other scoring functions to identify the most plausible model.

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

-

Receptor Preparation: The validated S1P1 homology model is prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding site is typically defined based on the location of known ligands in the template structures.

-

Ligand Preparation: A 3D structure of the active this compound-phosphate metabolite is generated and optimized to find its lowest energy conformation. Partial charges are assigned using a suitable force field.

-

Docking Simulation: Docking software such as AutoDock Vina or Glide is used to systematically explore various orientations and conformations of this compound-phosphate within the S1P1 binding pocket. Each resulting pose is assigned a score based on a scoring function that estimates binding affinity.

-

Pose Analysis: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, with specific residues in the binding site.

Protocol for Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound-S1P1 complex over time, offering a more realistic representation than static docking poses.

-

System Setup: The highest-ranked docked complex is embedded in a hydrated lipid bilayer (e.g., POPC) to mimic the cell membrane environment. Water molecules and counter-ions are added to solvate the system and neutralize its charge.

-

Equilibration: The system undergoes energy minimization to resolve steric clashes, followed by a series of short simulations where temperature and pressure are gradually stabilized to equilibrate the system.

-

Production MD: A long-duration simulation (typically 100-500 nanoseconds or more) is run to generate a trajectory of the complex's atomic movements.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of key protein-ligand interactions over time. This analysis can confirm the stability of the binding pose and reveal conformational changes induced by ligand binding.

S1P1 Receptor Signaling Pathway

The binding of an agonist like this compound-phosphate to the S1P1 receptor initiates a specific intracellular signaling cascade. S1P1 couples exclusively to the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This signaling ultimately results in the phosphorylation, ubiquitination, and internalization of the S1P1 receptor, removing it from the cell surface and preventing further signaling.

Caption: S1P1 receptor functional antagonism pathway.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound by Ventyx Biosciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]

- 3. iasp-pain.org [iasp-pain.org]

- 4. Positioning Sphingosine-1 Phosphate Receptor Modulators in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in patients with moderately-to-severely active ulcerative colitis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 induction trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tamuzimod (VTX002): In Vitro Assay Protocols for S1PR1 Activity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamuzimod (formerly VTX002) is an orally bioavailable, selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator.[1][2][3] S1PR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking from lymph nodes to the peripheral blood. By modulating S1PR1, this compound leads to the sequestration of lymphocytes within the lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to inflammation in autoimmune diseases. This mechanism of action makes this compound a promising therapeutic candidate for conditions such as ulcerative colitis.

These application notes provide an overview of standard in vitro assays used to characterize the pharmacological activity of S1PR1 modulators like this compound. The protocols detailed below are foundational methods for determining binding affinity, functional potency, and downstream signaling effects. While specific quantitative data for this compound are not publicly available, comparative data for other well-characterized S1PR modulators, Ozanimod and Etrasimod, are provided for context.

S1PR1 Signaling Pathway

Activation of S1PR1 by an agonist, such as the endogenous ligand sphingosine-1-phosphate (S1P) or a modulator like this compound, initiates a cascade of intracellular signaling events. S1PR1 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the Gαi subunit dissociates from the Gβγ dimer, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate downstream pathways, including the PI3K-Akt and RAS-MAPK pathways. Furthermore, S1PR1 signaling has been shown to induce the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of immune responses.[4]

Data Presentation: Comparative Pharmacology of S1P Receptor Modulators

The following tables summarize the binding affinities and functional potencies of Ozanimod and Etrasimod for S1P receptors. This data provides a benchmark for evaluating novel S1PR1 modulators like this compound.

Table 1: S1P Receptor Binding Affinities (Ki, nM)

| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |

| This compound (VTX002) | N/A | N/A | N/A | N/A | N/A |

| Ozanimod | 0.25 | >10,000 | >10,000 | >10,000 | 3.3 |

| Etrasimod | 0.73 | >10,000 | >10,000 | 41 | 14 |

N/A: Data not publicly available. Data for Ozanimod and Etrasimod from competitive binding assays.[5]

Table 2: S1P Receptor Functional Activity (EC50, nM) in GTPγS Binding Assay

| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |

| This compound (VTX002) | N/A | N/A | N/A | N/A | N/A |

| Ozanimod | 0.27 | >10,000 | >10,000 | >10,000 | 12.8 |

| Etrasimod | 1.3 | >10,000 | >10,000 | 18.9 | 6.1 |

N/A: Data not publicly available. Data for Ozanimod and Etrasimod from [³⁵S]GTPγS binding assays.

Experimental Protocols

Experimental Workflow Overview

The characterization of an S1PR1 modulator typically follows a tiered approach, starting with binding assays to determine affinity and selectivity, followed by functional assays to assess potency and mechanism of action, and finally, cell-based assays to measure downstream signaling events.

Protocol 1: Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the binding affinity (Ki) of a test compound for S1PR1.

Materials:

-

Membranes from cells overexpressing human S1PR1

-

Radioligand (e.g., [³H]-Ozanimod or a custom tritiated ligand for this compound)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filter mats

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add the binding buffer, cell membranes, and the test compound or vehicle.

-

Add the radioligand at a concentration near its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known S1PR1 ligand) from the total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to S1PR1.

Materials:

-

Membranes from cells overexpressing human S1PR1

-

[³⁵S]GTPγS

-

Test compound (this compound)

-

GDP

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

96-well plates

-

Scintillation proximity assay (SPA) beads (optional, for homogeneous assay)

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add the cell membranes, GDP, and the test compound.

-

Pre-incubate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (for filtration-based assay) or by adding a stop solution.

-

If using a filtration assay, wash the filters and measure radioactivity as in the radioligand binding assay. If using an SPA-based assay, centrifuge the plate and count.

-

Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC50 and Emax values.

Protocol 3: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following S1PR1 activation.

Materials:

-

Whole cells expressing human S1PR1 (e.g., CHO or HEK293 cells)

-

Forskolin (to stimulate adenylyl cyclase)

-

Test compound (this compound)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell culture medium and reagents

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate and grow to confluency.

-

Starve the cells in a serum-free medium for a few hours before the assay.

-

Pre-incubate the cells with serial dilutions of the test compound (this compound) for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Protocol 4: STAT3 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of STAT3 as a downstream marker of S1PR1 activation.

Materials:

-

Cells expressing S1PR1 (e.g., primary lymphocytes or a relevant cell line)

-

Test compound (this compound)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and starve them in a serum-free medium.

-

Treat the cells with different concentrations of this compound for various time points.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

-

Quantify the band intensities to determine the fold-increase in STAT3 phosphorylation relative to the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of S1PR1 modulators like this compound. By employing these assays, researchers can determine key pharmacological parameters such as binding affinity, functional potency, and the ability to modulate downstream signaling pathways. This information is critical for the preclinical evaluation and development of novel S1PR1-targeted therapeutics. The provided comparative data for other S1P modulators serves as a valuable reference for interpreting the results obtained for new chemical entities in this class.

References

- 1. ventyxbio.com [ventyxbio.com]

- 2. ventyxbio.com [ventyxbio.com]

- 3. This compound in patients with moderately-to-severely active ulcerative colitis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 induction trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stat3-induced S1PR1 expression is critical for persistent Stat3 activation in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies with Tamuzimod

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamuzimod (VTX002) is a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator currently under investigation for the treatment of autoimmune diseases, such as ulcerative colitis. By selectively targeting S1P1R, this compound prevents the trafficking of lymphocytes from lymph nodes to sites of inflammation, thereby reducing the inflammatory response. These application notes provide a comprehensive guide for the use of this compound in in vivo animal studies, including recommended dosage considerations, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action: S1P1 Receptor Modulation

This compound is an orally bioavailable small molecule that acts as a functional antagonist of the S1P1 receptor. The binding of this compound to S1P1R on lymphocytes leads to the internalization and degradation of the receptor, rendering the cells unresponsive to the S1P gradient that normally guides their egress from lymph nodes. This sequestration of lymphocytes in the lymph nodes results in a dose-dependent reduction of circulating lymphocytes, which is a key biomarker of S1P1R modulator activity.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed mechanism of action of this compound.

Recommended Dosage for In Vivo Animal Studies

Direct preclinical dosage data for this compound (VTX002) in animal models is not publicly available. However, based on data from other selective S1P1R modulators and established principles of dose extrapolation, a recommended starting dosage range can be proposed.

Dosage Considerations from Structurally Similar S1P1R Modulators

Studies on other selective S1P1R modulators in rodent models of autoimmune diseases provide valuable guidance. For instance, Ozanimod, another S1P1R modulator, has shown efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE) at an oral dose of 0.2 mg/kg.[2]

| Compound | Animal Model | Effective Oral Dose | Reference |

| Ozanimod | Mouse (EAE) | 0.2 mg/kg | [2] |

| Siponimod | Rat (EAE) | 0.3 mg/kg | [2] |

| Compound 20 (S1P1 agonist) | Rat | 0.1 mg/kg (for full lymphopenia) |

Dose Extrapolation from Human Clinical Trials

This compound has been evaluated in Phase 2 clinical trials for ulcerative colitis at oral doses of 30 mg and 60 mg per day in humans.[3] While direct conversion is not straightforward, the FDA provides guidance for estimating a human equivalent dose (HED) from animal doses based on body surface area (BSA). Conversely, these principles can be used to estimate a starting animal dose from a human dose.

The conversion factor (Km) for a 60 kg human is 37. For a 20 g mouse, the Km is 3, and for a 200 g rat, the Km is 6.

Human to Animal Dose Conversion Formula:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

| Species | Body Weight (approx.) | Km | Conversion Factor (from Human) |

| Human | 60 kg | 37 | - |

| Mouse | 20 g | 3 | 12.3 |

| Rat | 200 g | 6 | 6.2 |

Note: This conversion provides a rough estimate and should be used with caution. The actual effective dose will need to be determined empirically through dose-ranging studies.

Proposed Starting Dose Range for In Vivo Studies

Based on the available data, a starting oral dose range of 0.1 mg/kg to 1.0 mg/kg per day is recommended for initial studies in mice and rats. It is crucial to perform a dose-ranging study to determine the optimal dose that achieves the desired biological effect (e.g., significant reduction in circulating lymphocytes) with minimal toxicity for the specific animal model and disease being investigated.

Experimental Protocols

The following are generalized protocols that should be adapted to the specific research question and animal model.

Protocol 1: Evaluation of Peripheral Lymphocyte Reduction in Mice

Objective: To determine the effect of this compound on the number of circulating lymphocytes.

Materials:

-

This compound (VTX002)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

8-12 week old C57BL/6 mice

-

Standard laboratory animal diet and water

-

Blood collection supplies (e.g., EDTA-coated microcapillary tubes)

-

Automated hematology analyzer or flow cytometer

Experimental Workflow:

Caption: Workflow for evaluating lymphocyte reduction.

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, 0.1 mg/kg this compound, 0.3 mg/kg this compound, 1.0 mg/kg this compound). A group size of 8-10 mice is recommended.

-

Baseline Blood Collection: Collect a baseline blood sample from each mouse via the tail vein.

-

Drug Administration: Prepare fresh formulations of this compound in the vehicle daily. Administer the assigned treatment orally via gavage once daily for 7 consecutive days.

-

Post-Treatment Blood Collection: Collect blood samples at various time points after the final dose (e.g., 4, 24, and 48 hours) to assess the extent and duration of lymphocyte reduction.

-

Lymphocyte Analysis: Determine the absolute lymphocyte count using an automated hematology analyzer or by flow cytometry for specific lymphocyte subsets (e.g., CD4+, CD8+ T cells).

-

Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each group. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups and the vehicle control.

Protocol 2: Efficacy Study in a Mouse Model of Colitis (e.g., DSS-induced)

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of inflammatory bowel disease.

Materials:

-

This compound (VTX002)

-

Vehicle

-

Dextran sulfate sodium (DSS)

-

8-12 week old C57BL/6 mice

-

Standard laboratory animal diet and water

-

Equipment for monitoring body weight, stool consistency, and rectal bleeding.

-

Histology supplies

Experimental Workflow:

Caption: Workflow for a DSS-induced colitis study.

Procedure:

-

Disease Induction: Induce colitis by administering DSS in the drinking water for a defined period (e.g., 5-7 days).

-

Treatment Administration: Begin daily oral administration of this compound or vehicle. The treatment can be started prophylactically (at the same time as DSS) or therapeutically (after the onset of clinical signs).

-

Clinical Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) based on these parameters.

-

Study Endpoint: At the end of the study (e.g., day 10-14), euthanize the mice.

-

Tissue Collection and Analysis: Collect the colon and measure its length. Fix a portion of the colon in formalin for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.

-

Data Analysis: Compare the DAI scores, colon length, and histological scores between the this compound-treated groups and the vehicle-treated control group.

Safety and Toxicology Considerations

While this compound has shown a favorable safety profile in human clinical trials with no observed bradycardia, atrioventricular block, or macular edema, it is essential to monitor for potential adverse effects in animal studies. This should include daily observation of the animals for any signs of distress, changes in behavior, or other abnormalities. For longer-term studies, periodic hematology and serum chemistry analysis is recommended.

Conclusion

These application notes provide a framework for conducting in vivo animal studies with this compound. The recommended starting dosage range is based on the best available data from similar compounds and should be optimized for each specific experimental context. The provided protocols offer a starting point for evaluating the pharmacodynamic effects and therapeutic efficacy of this compound in relevant animal models. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Cell-Based Assays to Measure Tamuzimod's Effect on Lymphocyte Migration

Introduction